Estriol 3-carboxymethyl ether
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estriol 3-carboxymethyl ether typically involves the modification of estriol through carboxymethylation. One common method includes the reaction of estriol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the carboxymethyl group at the 3-position of the estriol molecule . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Estriol 3-carboxymethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Estriol 3-carboxymethyl ether has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studies related to hormone function and regulation, particularly in understanding estrogenic activity.
Medicine: Research on this compound includes its potential therapeutic uses, such as in hormone replacement therapy and cancer treatment.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Estriol 3-carboxymethyl ether exerts its effects by interacting with estrogen receptors (ERs), specifically ERα and ERβ. Upon binding to these receptors, the compound can enter the nucleus of target cells and regulate gene transcription. This leads to the formation of messenger RNA (mRNA), which interacts with ribosomes to produce specific proteins that mediate the compound’s effects . The molecular targets and pathways involved include the regulation of reproductive and developmental processes, as well as potential anti-cancer activities .
Comparison with Similar Compounds
Estriol 3-carboxymethyl ether can be compared to other similar compounds, such as:
Estriol: The parent compound, which is a naturally occurring estrogen with similar but less modified properties.
Estradiol: Another potent estrogen with higher binding affinity to estrogen receptors.
Estrone: A weaker estrogen compared to estradiol but still significant in hormone regulation.
This compound is unique due to its carboxymethyl group, which enhances its stability and modifies its biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-20-7-6-14-13-5-3-12(25-10-18(22)23)8-11(13)2-4-15(14)16(20)9-17(21)19(20)24/h3,5,8,14-17,19,21,24H,2,4,6-7,9-10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBWYTRVLQFZGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69260-14-6 | |
Record name | Estriol 3-carboxymethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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